5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride
Overview
Description
“5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride” is a chemical compound . It is a part of the 1,8-naphthyridines class of heterocyclic compounds, which have emerged as an important class due to their diverse biological activities and photochemical properties . They find use in various fields including medicinal chemistry and materials science .
Scientific Research Applications
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Synthesis of 1,8-naphthyridines
- Field : Organic Chemistry
- Application : 1,8-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in the development of methods for the synthesis of 1,8-naphthyridines .
- Methods : The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .
- Results : The synthesis methods have been of considerable interest to the synthetic community including attempts to develop more ecofriendly, safe, and atomeconomical approaches .
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Synthesis and Reactivity of 1,5-naphthyridines
- Field : Organic Chemistry
- Application : 1,5-Naphthyridines present a significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
- Methods : The synthesis of 1,5-naphthyridines involves various strategies and the reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
- Results : The synthesis, reactivity and applications of the 1,5-naphthyridines have been studied extensively .
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Use as Ligands
- Field : Inorganic Chemistry
- Application : Naphthyridines are used as ligands in coordination chemistry . They can bind to metal ions to form complexes .
- Methods : The methods of application involve the reaction of naphthyridines with metal ions under suitable conditions .
- Results : The resulting metal-naphthyridine complexes have been studied for their potential applications in various fields .
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Use in Light-Emitting Diodes
- Field : Materials Science
- Application : Naphthyridines are used as components of light-emitting diodes (LEDs) .
- Methods : The methods of application involve the incorporation of naphthyridines into the active layer of LEDs .
- Results : The resulting LEDs exhibit improved performance characteristics .
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Use in Dye-Sensitized Solar Cells
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Use in Molecular Sensors
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Synthesis of 1,6-naphthyridines
- Field : Organic Chemistry
- Application : 1,6-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities . They are used in the development of methods for the synthesis of 1,6-naphthyridines .
- Methods : The synthesis of 1,6-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .
- Results : The synthesis methods have been of considerable interest to the synthetic community including attempts to develop more ecofriendly, safe, and atomeconomical approaches .
-
Synthesis and Reactivity of 1,5-naphthyridines
- Field : Organic Chemistry
- Application : 1,5-Naphthyridines present a significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
- Methods : The synthesis of 1,5-naphthyridines involves various strategies and the reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
- Results : The synthesis, reactivity and applications of the 1,5-naphthyridines have been studied extensively .
properties
IUPAC Name |
5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c11-7-4-6-2-1-3-9-8(6)10-5-7;/h4-5,11H,1-3H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IACUOWSVNLGTIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=CC(=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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